3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride
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Overview
Description
3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride is a heterocyclic organic compound with the molecular formula C2BrClN2S. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science. The compound is characterized by the presence of bromine, chlorine, and sulfur atoms within a thiadiazole ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloro-1,2,4-thiadiazole with bromine in the presence of a suitable solvent. The reaction is carried out at a temperature range of 0-5°C to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents and drug candidates.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,2,4-thiadiazole
- 5-Chloro-1,2,4-thiadiazole
- 3,5-Dichloro-1,2,4-thiadiazole
Uniqueness
3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride is unique due to the presence of both bromine and chlorine atoms within the thiadiazole ring. This dual halogenation imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications. Its reactivity and versatility in chemical reactions set it apart from other similar compounds .
Properties
Molecular Formula |
C2HBrCl2N2S |
---|---|
Molecular Weight |
235.92 g/mol |
IUPAC Name |
3-bromo-5-chloro-1,2,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C2BrClN2S.ClH/c3-1-5-2(4)7-6-1;/h;1H |
InChI Key |
NYAWERLAQPCXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSC(=N1)Cl)Br.Cl |
Origin of Product |
United States |
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